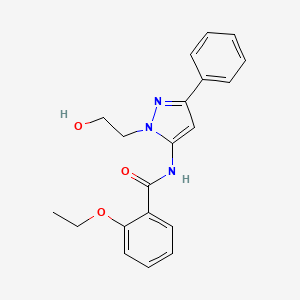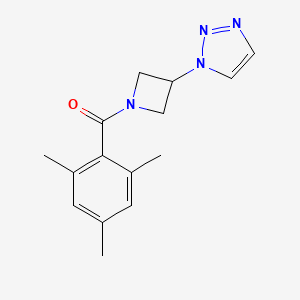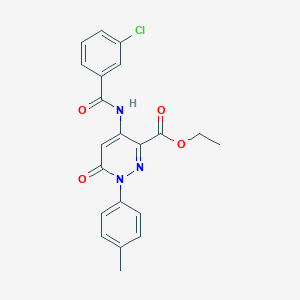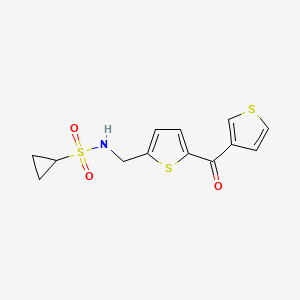
N-benzyl-N-ethyl-1,3,4-trimethyl-2,6-dioxopyrimidine-5-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-benzyl-N-ethyl-1,3,4-trimethyl-2,6-dioxopyrimidine-5-sulfonamide, also known as BES, is a sulfonamide derivative that has been widely used in scientific research due to its unique properties. This compound is synthesized through a multi-step process and has been found to have a variety of biochemical and physiological effects.
Aplicaciones Científicas De Investigación
Sulfonamide Applications in Therapeutics and Biotechnology
Sulfonamides have been pivotal in the development of a wide array of therapeutic agents due to their antibacterial, antifungal, antiparasitic, antioxidant, and antitumor properties. The primary sulfonamide moiety is integral to many clinically used drugs, including diuretics, carbonic anhydrase inhibitors, antiepileptics, and COX2 inhibitors, among others. Novel drugs incorporating sulfonamide groups, such as apricoxib and pazopanib, show significant antitumor activity, underscoring the ongoing need for novel sulfonamides in drug development aimed at selective therapeutic targets (Carta, Scozzafava, & Supuran, 2012).
Antioxidant Capacity and Environmental Interactions
Sulfonamides also play a role in assessing antioxidant capacities through various assays, demonstrating the versatility of sulfonamide compounds beyond their antimicrobial properties. For instance, sulfonamide-based assays like the ABTS and DPPH tests are employed in evaluating the antioxidant activity of different substances, reflecting the chemical diversity and applicability of sulfonamides in environmental and food sciences (Ilyasov, Beloborodov, Selivanova, & Terekhov, 2020).
Environmental Impact and Analytical Methods
The presence of sulfonamides in the environment, a consequence of their widespread use in human and veterinary medicine, has raised concerns regarding microbial resistance and human health. Analytical methods, including capillary electrophoresis, have been developed to detect and analyze sulfonamides in various matrices, addressing environmental and health-related issues stemming from their persistence and bioactivity in non-clinical settings (Hoff & Kist, 2009).
Biodegradation and Remediation
Emerging research focuses on the biodegradation of sulfonamides, highlighting the environmental resilience and adaptability of microbial communities to antibiotic contamination. Studies on bacteria capable of degrading sulfonamide antibiotics suggest new avenues for bioremediation strategies, aiming to mitigate the ecological impact of these compounds (Deng, Li, & Zhang, 2018).
Mecanismo De Acción
Safety and Hazards
The safety and hazards associated with this compound would depend on its physical and chemical properties. For example, some compounds are hazardous due to their reactivity, toxicity, or flammability. Without specific information about this compound, it’s difficult to provide a detailed safety analysis .
Direcciones Futuras
Propiedades
IUPAC Name |
N-benzyl-N-ethyl-1,3,4-trimethyl-2,6-dioxopyrimidine-5-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O4S/c1-5-19(11-13-9-7-6-8-10-13)24(22,23)14-12(2)17(3)16(21)18(4)15(14)20/h6-10H,5,11H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDMOIUAGCSDKTI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC1=CC=CC=C1)S(=O)(=O)C2=C(N(C(=O)N(C2=O)C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Tert-butyl N-[(3-amino-2,2-dimethylcyclobutyl)methyl]carbamate](/img/structure/B2496496.png)

![2-(adamantan-1-yl)-N'-[(1Z)-(5-bromo-2-hydroxyphenyl)methylidene]acetohydrazide](/img/structure/B2496500.png)





![Methyl 3-[2-(chloromethyl)-1,3-oxazol-5-yl]propanoate](/img/structure/B2496512.png)
![2-[2-(4-chlorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-mesitylacetamide](/img/structure/B2496514.png)
![3-Chloro-4-methoxy-N-[[5-(2-methylpyrazol-3-yl)furan-2-yl]methyl]benzenesulfonamide](/img/structure/B2496515.png)

